1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1286697-25-3
VCID: VC2837421
InChI: InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22)
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

CAS No.: 1286697-25-3

Cat. No.: VC2837421

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1286697-25-3

Specification

CAS No. 1286697-25-3
Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name 1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22)
Standard InChI Key DPHRWFYHCLPANI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O

Introduction

Chemical Properties and Structure

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is identified by CAS Number 1286697-25-3 . This compound features a distinctive molecular architecture consisting of a piperidine ring connected to a pyridazine moiety at position 3, with a 2-methoxyphenyl group attached at position 6 of the pyridazine ring. The carboxylic acid functional group is positioned at carbon 4 of the piperidine ring, contributing to the compound's acidic properties.

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be inferred:

PropertyValueNotes
CAS Number1286697-25-3Officially registered identifier
Molecular FormulaC16H17N3O3Based on chemical structure
Molecular WeightApproximately 313-315 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for similar compounds
Structural FeaturesPiperidine ring, pyridazine ring, 2-methoxyphenyl group, carboxylic acidKey functional groups
SolubilityLimited water solubility; higher solubility in organic solventsCommon for compounds with both hydrophilic and lipophilic moieties

The presence of nitrogen atoms in the heterocyclic rings and the carboxylic acid group provides potential hydrogen bond donor and acceptor sites, which may be significant for interactions with biological targets. The 2-methoxyphenyl substituent adds lipophilic character to the molecule, potentially enhancing membrane permeability.

Synthesis Methods

Coupling Reactions

A key step in the synthesis likely involves the formation of the carbon-carbon bond between the pyridazine ring and the 2-methoxyphenyl group. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would typically employ:

  • A halogenated pyridazine derivative

  • A 2-methoxyphenylboronic acid or related organoboron compound

  • A palladium catalyst

  • A suitable base and solvent system

Functionalization of the Piperidine Ring

The carboxylic acid group at position 4 of the piperidine ring could be introduced through:

  • Hydrolysis of an ester precursor

  • Oxidation of a corresponding alcohol or aldehyde

  • Protection/deprotection strategies if the carboxylic acid function is present in starting materials

A related synthesis is mentioned in patent documentation that describes the preparation of 4-(6-amino-5-methoxy-pyridazin-3-yl)-piperidine-1-carboxylic acid derivatives , which shares some structural similarities with our target compound.

Comparison with Similar Compounds

Several structurally related compounds have been identified in chemical databases and literature. The following table provides a comparative analysis:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid1286697-25-3C16H17N3O3~313-315 g/molReference compound
1-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid1285343-64-7C17H19N3O3313.357 g/molMethoxy group at para position; carboxylic acid at position 3 of piperidine
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid1017378-26-5C16H16ClN3O2317.77 g/molChloro substituent at para position instead of methoxy group
Methyl 2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate1105232-72-1C25H26N4O4446.5 g/molAdditional methyl benzoate group; carboxamide instead of carboxylic acid

These structural variations likely result in different physicochemical properties and biological activities, providing insights into structure-activity relationships. The position of the methoxy group (ortho vs. para), the position of the carboxylic acid on the piperidine ring, and the nature of the aromatic substituent all contribute to the unique properties of each compound.

Research Findings and Future Directions

Current Research Status

Research on 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid appears to be in developmental stages, with limited published literature specifically addressing this compound. The presence of this compound in chemical databases and safety data sheets suggests it is primarily used in research settings.

Structure-Activity Relationship Studies

The compound likely plays a role in structure-activity relationship (SAR) studies aimed at understanding how structural modifications affect biological activity. By comparing its properties with those of similar compounds, researchers can identify key structural features required for specific biological activities.

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